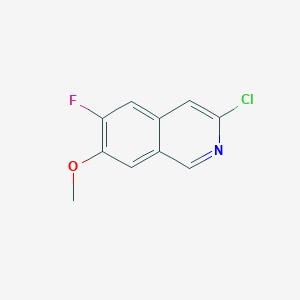

3-Chlor-6-Fluor-7-Methoxyisochinolin

Übersicht

Beschreibung

3-Chloro-6-fluoro-7-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-6-fluoro-7-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-fluoro-7-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Fluorierte Isochinoline, einschließlich 3-Chlor-6-Fluor-7-Methoxyisochinolin, haben als wichtige Bestandteile von Arzneimitteln große Aufmerksamkeit erregt . Sie weisen einzigartige Eigenschaften wie biologische Aktivitäten auf . So florieren einige Isochinolin-basierte Medikamente auf den weltweiten pharmazeutischen Märkten .

Anwendungen in der Materialwissenschaft

Fluorierte Isochinoline sind auch in der Materialwissenschaft von Bedeutung, da sie nützliche physikalische Eigenschaften aufweisen . Sie besitzen lichtemittierende Eigenschaften, was sie für die Entwicklung organischer Leuchtdioden (OLEDs) potenziell interessant macht .

Organische Synthese

This compound kann in der organischen Synthese verwendet werden . Moderne synthetische Methoden für fluorierte Isochinoline wurden in den letzten zehn Jahren stark weiterentwickelt . Diese Ansätze werden nach der Klassifizierung aus der Perspektive der organischen Synthese vorgestellt .

Supramolekulare Chemie

Fluorierte Isochinoline, einschließlich this compound, finden Anwendung in der supramolekularen Chemie . Die Einführung von Fluoratomen führt häufig zu einzigartigen elektrostatischen und sterischen Effekten .

Bioaktivitätsforschung

Die elektrostatischen und sterischen Effekte, die durch die Einführung von Fluoratomen entstehen, führen häufig zu einzigartigen Bioaktivitäten . Daher kann this compound in der Bioaktivitätsforschung eingesetzt werden .

Fluoreszierende Sensoren

6-Methoxychinolin, eine verwandte Verbindung, wird als Vorläufer bei der Synthese von fluoreszierenden Zink- und Chlorsensoren verwendet . Es ist möglich, dass this compound ähnliche Anwendungen haben könnte.

Inhibitoren von bakterieller DNA-Gyrase und Topoisomerase

3-Fluor-6-Methoxychinolin-Derivate, die strukturell ähnlich zu this compound sind, wurden als Inhibitoren der bakteriellen DNA-Gyrase und Topoisomerase verwendet . Dies deutet auf potenzielle Anwendungen von this compound in diesem Bereich hin.

Inhibitoren der Tubulin-Polymerisation

5-Amino-2-Aroylchinoline, die aus 6-Methoxychinolin synthetisiert werden können, sind potente Inhibitoren der Tubulin-Polymerisation . Dies deutet darauf hin, dass this compound möglicherweise zur Synthese ähnlicher Verbindungen verwendet werden könnte.

Biologische Aktivität

3-Chloro-6-fluoro-7-methoxyisoquinoline is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Chloro-6-fluoro-7-methoxyisoquinoline is , with a molecular weight of 211.62 g/mol. The unique arrangement of chlorine, fluorine, and methoxy groups on the isoquinoline ring plays a crucial role in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.62 g/mol |

| Structural Features | Chloro, Fluoro, Methoxy substituents |

The biological activity of 3-Chloro-6-fluoro-7-methoxyisoquinoline is primarily attributed to its interaction with various biological targets. The presence of fluorine and chlorine atoms enhances the compound's binding affinity and selectivity for enzymes and receptors involved in disease pathways.

Target Interactions

Fluorinated quinolines, including this compound, have been shown to exhibit:

- Antibacterial Activity : Inhibiting bacterial growth by targeting specific enzymes.

- Antineoplastic Activity : Potentially affecting cancer cell proliferation through various mechanisms.

- Antiviral Activity : Interfering with viral replication processes.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of 3-Chloro-6-fluoro-7-methoxyisoquinoline includes:

- Elimination Half-Life : Approximately 7 to 8 hours.

- Excretion : The drug is primarily excreted unchanged in urine, with 82% to 88% detectable within 72 hours post-administration.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of isoquinoline exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Cytotoxic Effects on Cancer Cells : In vitro assays showed that 3-Chloro-6-fluoro-7-methoxyisoquinoline induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Metabolic Pathways : Although detailed metabolic pathways remain underexplored, initial findings suggest interaction with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

Summary of Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits growth of bacteria |

| Anticancer | Induces apoptosis in cancer cells |

| Antiviral | Potential interference with viral replication |

Eigenschaften

IUPAC Name |

3-chloro-6-fluoro-7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-9-3-7-5-13-10(11)4-6(7)2-8(9)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCPKMPIARLYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(N=CC2=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.